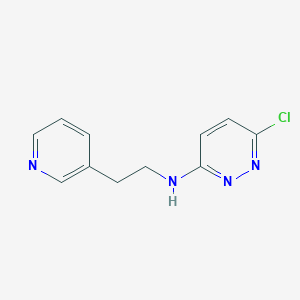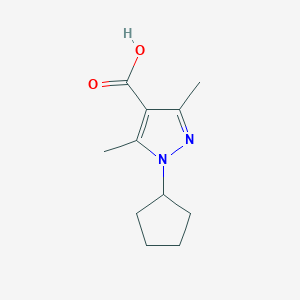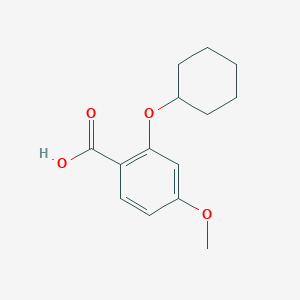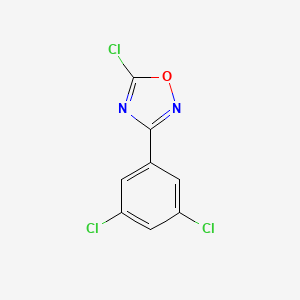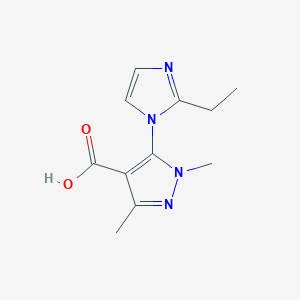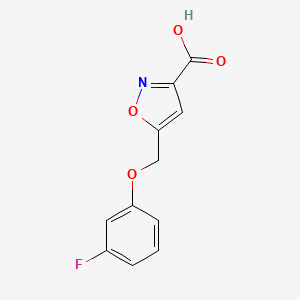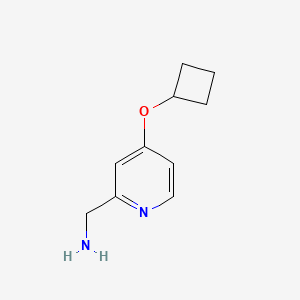
(4-Cyclobutoxypyridin-2-yl)methanamine
Vue d'ensemble
Description
“(4-Cyclobutoxypyridin-2-yl)methanamine”, also known as CBPM, is a synthetic compound with the molecular formula C10H14N2O . It belongs to the family of heterocyclic organic compounds and has a pyridine ring attached to a cyclobutane ring.
Molecular Structure Analysis
The molecular structure of (4-Cyclobutoxypyridin-2-yl)methanamine is represented by the InChI code1S/C10H14N2O/c11-7-8-6-10 (4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 . The molecular weight of the compound is 178.23 . Physical And Chemical Properties Analysis
(4-Cyclobutoxypyridin-2-yl)methanamine has a molecular weight of 178.23 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Applications De Recherche Scientifique
Novel Antidepressant Drug Candidates
Derivatives of similar chemical structures have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. These compounds exhibit promising antidepressant-like activity, suggesting potential applications in treating depression. The lead structure from this research displayed robust stimulation of ERK1/2 phosphorylation and highly potent antidepressant-like activity in vivo, suggesting that similar structures, including (4-Cyclobutoxypyridin-2-yl)methanamine, could be explored for their therapeutic potential (Sniecikowska et al., 2019).
Antibacterial and Antifungal Applications
Compounds structurally related to (4-Cyclobutoxypyridin-2-yl)methanamine have shown acceptable antibacterial and antifungal activities. Such findings indicate the potential of these derivatives in developing new antimicrobial agents. The synthesized compounds were evaluated for their antibacterial and antifungal properties, displaying promising results against pathogenic strains (Rao et al., 2013).
Catalysis and Material Science
In catalysis and material science, derivatives of pyridin-2-yl)methanamine, which share a common structural motif with (4-Cyclobutoxypyridin-2-yl)methanamine, have been applied as ligands in metal complexes. These complexes have been studied for their potential in selective hydroxylation of alkanes, demonstrating the versatility of such compounds in catalytic applications. The research highlights the efficiency of these complexes in hydroxylation reactions, suggesting that (4-Cyclobutoxypyridin-2-yl)methanamine could serve as a ligand in developing new catalysts for organic synthesis (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
The safety information for (4-Cyclobutoxypyridin-2-yl)methanamine indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(4-cyclobutyloxypyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-8-6-10(4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTLXAUKDFMUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutoxypyridin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



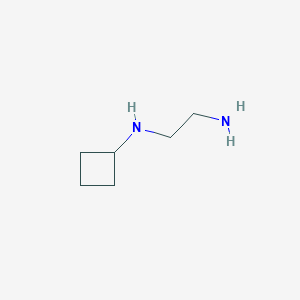
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)
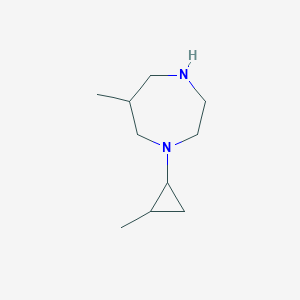

![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
